molecular formula C4H7N3S B8092505 Thiazolidin-2-cyanamide

Thiazolidin-2-cyanamide

Cat. No. B8092505
M. Wt: 129.19 g/mol
InChI Key: CHQQODWJSYDZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidin-2-cyanamide is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolidin-2-cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolidin-2-cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Benzyl Substituted Derivatives : Thiazolidin-2-cyanamide can be used to synthesize 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives. These compounds have been characterized using proton nuclear magnetic resonance and infrared spectroscopies, and their crystal structures have been determined through X-ray crystallography (Wang et al., 2020).

  • Inhibitors for Escherichia coli β-Glucuronidase : Derivatives of Thiazolidin-2-cyanamide containing 5-phenyl-2-furan moiety have shown potent inhibitory activity against Escherichia coli β-glucuronidase, a key enzyme in drug metabolism. These derivatives are more effective than the commonly used positive control, d-saccharic acid 1,4-lactone (Zhou et al., 2020).

  • Insulin Sensitization and Diabetes Treatment : Thiazolidine derivatives, including Thiazolidin-2-cyanamide, have been studied as insulin sensitizer agents for lowering plasma glucose and treating type 2 diabetes. Their effects on insulin resistance and potential molecular mechanisms are a subject of ongoing research (Morita et al., 2001).

  • Anticancer Activities in Non-Small-Cell Lung and Colon Cancer Cells : Certain Thiazolidin compounds have been found to inhibit the growth of human non-small-cell lung and colon cancer cells. Their anticancer effects are mediated through the induction of G2/M arrest in cancer cells, requiring JNK activation (Teraishi et al., 2005).

  • MMP Inhibitors in Tissue Damage : 4-Thiazolidinone derivatives have been synthesized and evaluated for their effectiveness in affecting inflammatory/oxidative processes. These derivatives show potential wound healing effects and the ability to inhibit matrix metalloproteinases (MMPs) at nanomolar levels (Incerti et al., 2018).

  • Selective Cytotoxic and Genotoxic Activities : A derivative of Thiazolidin-2-cyanamide has shown potent cytotoxicity and genotoxicity against NCI-H292 human lung carcinoma cells, while not being cytotoxic to peripheral blood mononuclear cells (Rodrigues et al., 2018).

properties

IUPAC Name

1,3-thiazolidin-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQODWJSYDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolidin-2-cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.